Product packaging for 2-Amino-1-morpholin-4-ylguanidine(Cat. No.:CAS No. 186404-40-0)

2-Amino-1-morpholin-4-ylguanidine

Cat. No.: B068351
CAS No.: 186404-40-0
M. Wt: 159.19 g/mol
InChI Key: COSCFZFLKBURFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-morpholin-4-ylguanidine is a sophisticated guanidine derivative of significant interest in medicinal chemistry and biochemical research. Its core structure, featuring both an amino group and a morpholine ring appended to a guanidine backbone, makes it a versatile and valuable intermediate. The primary research application of this compound lies in the synthesis of complex heterocyclic compounds, particularly as a precursor to fused pyrimidine derivatives and other nitrogen-containing scaffolds that are prevalent in pharmacologically active molecules. Its mechanism of action as a research tool is often associated with its ability to act as a functionalized guanidine; the guanidine group is a potent base and can participate in hydrogen bonding and molecular recognition, while the morpholine ring contributes to solubility and influences pharmacokinetic properties in drug discovery programs. Researchers utilize this compound to develop novel compounds for probing enzyme active sites, such as those of kinases and nitric oxide synthases (NOS), where the guanidine moiety can mimic the transition state or act as a key pharmacophore. This compound is strictly for laboratory research use in developing potential enzyme inhibitors, receptor ligands, and as a building block in the construction of compound libraries for high-throughput screening. It is supplied with high purity and quality control to ensure reproducible results in your investigative studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N5O B068351 2-Amino-1-morpholin-4-ylguanidine CAS No. 186404-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186404-40-0

Molecular Formula

C5H13N5O

Molecular Weight

159.19 g/mol

IUPAC Name

2-amino-1-morpholin-4-ylguanidine

InChI

InChI=1S/C5H13N5O/c6-5(8-7)9-10-1-3-11-4-2-10/h1-4,7H2,(H3,6,8,9)

InChI Key

COSCFZFLKBURFI-UHFFFAOYSA-N

SMILES

C1COCCN1NC(=NN)N

Isomeric SMILES

C1COCCN1N/C(=N\N)/N

Canonical SMILES

C1COCCN1NC(=NN)N

Synonyms

Hydrazinecarboximidamide, N-4-morpholinyl-

Origin of Product

United States

Synthetic Methodologies for 2 Amino 1 Morpholin 4 Ylguanidine

Retrosynthetic Analysis and Key Precursors for 2-Amino-1-morpholin-4-ylguanidine Synthesis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For this compound, the primary disconnection occurs at the C-N bond between the morpholine (B109124) ring and the guanidine (B92328) carbon. This strategy suggests that the most logical precursors are an activated morpholine species and a guanylating agent.

A key synthetic route involves the reaction of morpholine with dicyandiamide (B1669379) in the presence of an acid. patsnap.com A patented method details the synthesis of morpholine guanidine hydrochloride through a two-step process starting from morpholine. patsnap.com

Strategic Functionalization of the Morpholine Ring System

The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic profile of bioactive molecules. nih.govresearchgate.net Synthetic strategies can either utilize the morpholine ring directly or involve its functionalization to create a suitable precursor for guanidinylation. nih.gov

One primary retrosynthetic approach identifies 4-aminomorpholine (B145821) as a key intermediate. The synthesis of such N-amino derivatives of cyclic amines can be achieved through various N-amination protocols. However, a more direct pathway utilizes morpholine itself as the starting material. In this approach, morpholine is first converted to its hydrochloride salt by reacting it with concentrated hydrochloric acid. patsnap.com This salt, morpholine hydrochloride, serves as the direct precursor for the subsequent guanidinylation step. patsnap.com

The oxidative lactonization of N-substituted diethanolamines represents another advanced strategy for forming functionalized morpholin-2-one (B1368128) rings, which can be precursors to a variety of morpholine-based structures. nih.govacs.org While not directly applied in the most straightforward synthesis of the target compound, these methods highlight the versatility of synthetic approaches to functionalized morpholine systems. nih.govacs.org

Methodologies for Introducing the Guanidine Moiety

The introduction of the guanidine functional group, known as guanidinylation, is a cornerstone of synthesizing this class of compounds. This transformation typically involves the reaction of an amine with a guanylating agent. researchgate.net The reactivity of the guanidine group often necessitates the use of protecting groups, especially in complex, multi-step syntheses. nih.govnih.gov

A variety of guanylating agents are available, each with distinct advantages. Common reagents include cyanamide (B42294), S-methylisothiourea, and pyrazole-carboxamidines. organic-chemistry.org For instance, N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine has been used for the guanidinylation of amines immobilized on a solid support. figshare.com The choice of reagent often depends on the substrate's reactivity and the desired reaction conditions.

In a specific method for preparing a closely related analog, morpholine guanidine hydrochloride, dicyandiamide is used as the guanylating agent. patsnap.com The process involves an addition reaction where morpholine hydrochloride is heated with dicyandiamide in an organic solvent, such as isoamyl alcohol, to yield the target guanidine derivative. patsnap.com

Below is a table summarizing common guanylating reagents.

Guanylating ReagentTypical Reaction ConditionsNotesSource(s)
Cyanamide Reaction with amines, often catalyzed by Lewis acids (e.g., Sc(OTf)₃) in water.An efficient method for various amines under mild conditions. organic-chemistry.org
Dicyandiamide Reaction with amine hydrochlorides at elevated temperatures.Used in the synthesis of morpholine guanidine hydrochloride. patsnap.com
S-Methylisothiourea Reaction with amines, often requires a base.A classical and widely used guanylating agent. researchgate.net
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine Reaction with primary amines.A stable, crystalline reagent suitable for complex syntheses. nih.gov
N,N'-bis(alkoxycarbonyl)-N''-triflylguanidine Reaction with amines on solid support.A powerful reagent for guanidinylating immobilized amines. figshare.com

Development of Novel Synthetic Pathways for the Target Compound

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally friendly processes. For guanidine synthesis, this translates to optimizing reaction conditions, employing catalytic systems, and designing one-pot or multicomponent reactions that align with the principles of green chemistry.

Optimization of Reaction Conditions and Catalytic Approaches

Optimizing reaction parameters such as temperature, solvent, and catalysts is crucial for maximizing yield and purity. For guanidine synthesis, conditions can range from room temperature to heating at elevated temperatures, sometimes exceeding 100°C, depending on the specific reactants. researchgate.netgoogle.com The synthesis of sulfonyl guanidines, for example, has been optimized by screening various ligands, bases, solvents, and catalysts to achieve high yields. researchgate.net

A range of catalysts has been shown to effectively promote guanylation reactions. These include:

Lewis Acids: Scandium(III) triflate and Ytterbium(III) triflate are efficient catalysts for the addition of amines to cyanamide and carbodiimides, respectively. organic-chemistry.org

Lanthanide Amides: These complexes show high activity for the guanylation of aromatic and secondary amines under mild conditions. organic-chemistry.org

Transition Metal Catalysts: Copper and palladium complexes have been used in three-component and cascade reactions to form substituted guanidines. organic-chemistry.org Ruthenium-based photocatalysts enable the conversion of thioureas to guanidines using visible light at ambient temperature. organic-chemistry.org

Organocatalysts: Guanidine hydrochloride itself can act as a recyclable organocatalyst in various multicomponent reactions, highlighting a green and cost-effective approach. researchgate.netrsc.org

The table below summarizes various catalytic systems used in guanidine synthesis.

Catalyst SystemReaction TypeConditionsAdvantagesSource(s)
Scandium(III) triflate Guanylation with cyanamideMild conditions, water as solventUseful for water-soluble substrates, avoids preactivation. organic-chemistry.org
Ytterbium(III) triflate Addition of amines to carbodiimidesSolvent-freeGood yields for a wide scope of amines. organic-chemistry.org
CuCl₂·2H₂O / bipyridine Three-component reactionOxygen (1 atm), K₂CO₃Rapid and operationally simple for N-aryl guanidines. organic-chemistry.org
Ru(bpy)₃Cl₂ Photocatalytic conversion of thioureasVisible light, room temp, water/ethanolUses low-toxicity solvents, ambient temperature. organic-chemistry.org
Guanidine hydrochloride Multicomponent synthesis of heterocyclesAqueous media, microwave irradiationRecyclable, metal-free, environmentally benign. researchgate.netrsc.org

One-Pot and Multicomponent Reaction Strategies for Guanidine Formation

One-pot and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that improve efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and purification efforts. researchgate.nettubitak.gov.tr These approaches are particularly well-suited for the synthesis of substituted guanidines.

A versatile one-pot synthesis of 1,3-substituted guanidines has been developed using carbamoyl (B1232498) isothiocyanates, which react with a first amine to form a thiourea (B124793) intermediate, followed by coupling with a second amine to yield the guanidine. organic-chemistry.orgacs.org This method avoids the isolation of highly polar intermediates, simplifying the purification process. organic-chemistry.org Similarly, N-alkyl substituted phosphoryl guanidines can be synthesized in a one-pot procedure by first forming an N-substituted guanidine from cyanamide and an amine, followed by phosphorylation. researchgate.nettandfonline.com

Multicomponent reactions, where three or more reactants combine in a single step, offer a rapid pathway to complex molecules. tubitak.gov.trresearchgate.net For example, a multi-component coupling reaction has been utilized to create a highly functionalized guanidine-containing analog of the alkaloid martinelline. nih.gov The synthesis of N-acylguanidines can be achieved through a one-pot multicomponent sequence involving a palladium-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination. organic-chemistry.org

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that are environmentally benign, safe, and sustainable. mdpi.com These principles are increasingly being applied to the synthesis of guanidine compounds. nih.gov

Key green chemistry strategies in this context include:

Use of Aqueous Media: Performing reactions in water instead of hazardous organic solvents is a primary goal of green chemistry. Efficient guanylation of amines with cyanamide has been achieved in water using a scandium catalyst. organic-chemistry.org Guanidine hydrochloride has also been used as a catalyst for MCRs in water. researchgate.netresearchgate.net

Recyclable Catalysts: The use of catalysts that can be easily recovered and reused reduces waste and cost. Guanidine hydrochloride has demonstrated excellent recyclability (up to 4 cycles) as a catalyst in the synthesis of pyrazolopyranopyrimidine. researchgate.net

Energy Efficiency: Employing methods like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rsc.org

Atom Economy: MCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product, minimizing waste. researchgate.net

By embracing these strategies, the synthesis of this compound and related structures can be made more efficient and sustainable. researchgate.netrsc.org

Considerations for Preparative Scale-Up and Process Chemistry

Scaling up the proposed synthesis of this compound from a laboratory setting to a preparative or industrial scale requires careful consideration of several process chemistry principles to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

For the synthesis of 4-aminomorpholine:

Reagent Selection and Safety: The initial nitrosation of morpholine requires the use of a nitrite (B80452) source (e.g., sodium nitrite) and acid, which can generate highly reactive and potentially carcinogenic nitrosating agents. On a large scale, strict control of temperature, pH, and stoichiometry is crucial to minimize the formation of hazardous byproducts and ensure the safety of the operation. The subsequent reduction step, as proposed, uses zinc powder and palladium on carbon. google.com While zinc is relatively inexpensive, palladium is a precious metal, and its efficient recovery and recycling would be a key economic driver on a large scale. The use of CO₂/H₂O as a "green" acid system is advantageous as it avoids corrosive mineral acids. google.com

Reaction Monitoring and Control: In-process controls would be essential. For the reduction of 4-nitrosomorpholine, monitoring the disappearance of the starting material and the appearance of the product via techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be necessary to determine the reaction endpoint. google.com Temperature control is critical, as exothermic reactions can lead to runaways if not properly managed in large reactors.

Work-up and Purification: The work-up involves filtering the solid catalysts (Zn and Pd/C) and washing them. google.com On a large scale, efficient solid-liquid separation techniques like filter presses would be employed. The final purification of 4-aminomorpholine is achieved by vacuum distillation. google.com The efficiency of the distillation column and the control of pressure and temperature would be critical for obtaining a high-purity product and maximizing yield on a preparative scale.

For the guanylation of 4-aminomorpholine:

Reagent Handling: Cyanamide is a reactive and potentially hazardous reagent that can dimerize to dicyandiamide or trimerize to melamine, especially under non-acidic conditions. It is typically supplied as a 50% aqueous solution. chemicalbook.com Careful handling, storage, and controlled addition are necessary.

Solvent Selection: Ethanol is a common and relatively benign solvent. chemicalbook.com However, for industrial scale, considerations would include its flammability, cost, and the energy required for its removal during work-up. Solvent recovery and recycling systems would be implemented.

Product Isolation and Purification: The proposed work-up involves removing the solvent, neutralizing with a base (e.g., sodium carbonate), and filtering the solid product. chemicalbook.com The purity of the isolated crude product would need to be assessed. Recrystallization from a suitable solvent system might be required to achieve the desired purity specifications for the final compound. The choice of crystallization solvent would be optimized to maximize recovery and purity while minimizing cost and environmental impact.

The following table outlines key process considerations for scaling up the synthesis.

Process StageKey ConsiderationLaboratory ScalePreparative Scale-Up
Reagents Cost and AvailabilityHigh-purity reagents, cost is secondary.Sourcing industrial-grade reagents, cost-effectiveness is critical. Palladium recovery is essential.
Safety Standard lab safety (fume hood).Process hazard analysis (PHA), containment strategies for nitrosating agents and cyanamide, management of exotherms.
Reaction Vessel Glassware (round-bottom flask).Jacketed glass-lined or stainless steel reactors with overhead stirring and temperature control.
Monitoring TLC, GC/MS, NMR.Robust in-line or at-line analytics (e.g., HPLC, GC, IR) for real-time monitoring and control.
Work-up Filtration, separatory funnel, rotovap.Large-scale filtration (e.g., filter press), extraction in large vessels, industrial distillation columns.
Purification Flash chromatography, recrystallization.Industrial crystallization vessels, optimization of solvent and conditions for yield and purity.
Waste Chemical waste disposal.Waste stream minimization, solvent recycling, treatment of aqueous waste.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 Morpholin 4 Ylguanidine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Pattern Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a novel compound with high accuracy. For 2-Amino-1-morpholin-4-ylguanidine (Molecular Formula: C₅H₁₃N₅O), HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined mass is then compared to the theoretically calculated mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula. The technique is sensitive enough to distinguish between molecules with the same nominal mass but different elemental compositions. Furthermore, the observed isotopic pattern, resulting from the natural abundance of isotopes like ¹³C and ¹⁵N, must match the theoretical pattern for the proposed formula, adding another layer of confirmation.

Table 3.1: Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₅H₁₃N₅O
Calculated Mass [M] 159.11199 g/mol
Calculated m/z [M+H]⁺ 160.11984
Observed m/z [M+H]⁺ Data not available in literature

| Mass Error (ppm) | Data not available in literature |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the most powerful method for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would identify all unique proton environments within the this compound molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, the protons of the morpholine (B109124) ring would typically appear as two distinct multiplets due to their different proximity to the oxygen atom and the guanidine (B92328) group. The integration of each signal would correspond to the number of protons it represents. Finally, the splitting pattern (singlet, doublet, triplet, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons, helping to piece together the molecular framework. Protons on nitrogen atoms (NH and NH₂) often appear as broad singlets and may exchange with deuterium (B1214612) upon addition of D₂O, which is a useful diagnostic test.

Table 3.2.1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Morpholine -CH₂-N- ~ 3.1 - 3.3 Triplet (t)
Morpholine -CH₂-O- ~ 3.6 - 3.8 Triplet (t)
Guanidine -NH- Variable, broad Singlet (s, broad)
Amino -NH₂ Variable, broad Singlet (s, broad)
Hydrazine -NH₂ Variable, broad Singlet (s, broad)

Note: Predicted values are based on analogous structures. Actual experimental data is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate the morpholine carbons from the central guanidine carbon. The guanidine carbon (C=N) is expected to be significantly downfield due to its deshielded environment.

Table 3.2.2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Guanidine C=N ~ 160 - 165
Morpholine -CH₂-N- ~ 45 - 50
Morpholine -CH₂-O- ~ 65 - 70

Note: Predicted values are based on analogous structures. Actual experimental data is not available.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Tautomerism Studies

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and investigating dynamic processes like tautomerism.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, confirming the connectivity within the morpholine ring (i.e., which -CH₂- group is adjacent to the other).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to, confirming the C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. This would be key to connecting the morpholine ring protons to the guanidine carbon, definitively proving the link between the two moieties.

The guanidine functional group can exhibit tautomerism. Advanced NMR studies, potentially including HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy), could provide evidence for the predominant tautomeric form in solution by revealing through-space proximities and long-range bonding information.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum for this compound would be expected to show characteristic absorption bands. Strong, broad bands in the 3100-3400 cm⁻¹ region would be indicative of N-H stretching vibrations from the amino and guanidine groups. A strong band around 1650-1680 cm⁻¹ would correspond to the C=N stretching of the guanidine moiety. The C-O-C stretching of the morpholine ether linkage would appear in the fingerprint region, typically around 1100 cm⁻¹.

Table 3.3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Amine, Guanidine) 3100 - 3400 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=N Stretch (Guanidine) 1650 - 1680 Strong
N-H Bend (Amine) 1590 - 1650 Medium
C-O-C Stretch (Ether) 1080 - 1150 Strong

Note: Predicted values are based on analogous structures. Actual experimental data is not available.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles. It would also reveal the molecular conformation, such as the chair conformation of the morpholine ring, and the planarity of the guanidine group. Furthermore, X-ray analysis would elucidate the intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of a synthesized chemical compound is a critical parameter, and High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for its determination. For a compound like this compound, which incorporates a highly basic guanidine group, a specific set of chromatographic conditions would be necessary for achieving an accurate and reproducible purity profile.

While specific research findings on the HPLC analysis of this compound are not available, a potential method can be outlined based on common practices for analogous polar, basic compounds.

Detailed Research Findings

Analysis of simple guanidine has been approached through several HPLC strategies. One common method involves pre-column derivatization to attach a UV-active functional group to the molecule, allowing for easier detection. nih.govoup.com Another effective approach is the use of specialized chromatography columns. Techniques such as cation-exchange chromatography or mixed-mode chromatography, which combine reversed-phase and ion-exchange mechanisms, are well-suited for retaining and separating highly polar and basic compounds like guanidine. sielc.comnih.gov

For direct analysis without derivatization, a method employing a polar-embedded stationary phase or a hydrophilic interaction liquid chromatography (HILIC) column could be effective. A method developed for guanidine itself utilized a Cogent Diamond Hydride™ column, which is a type of aqueous normal-phase chromatography. mtc-usa.com This approach successfully analyzed the polar compound without derivatization, using a mobile phase of acetonitrile (B52724) and water with a formic acid modifier, and detecting the analyte at a low UV wavelength of 195 nm. mtc-usa.com

Given the structure of this compound, which contains a morpholine ring in addition to the guanidine group, it would likely exhibit sufficient UV absorbance at low wavelengths for direct detection. The following tables outline a hypothetical, yet scientifically plausible, set of parameters for an HPLC method for this compound.

Table 1: Hypothetical HPLC Method Parameters

Parameter Suggested Condition Rationale
HPLC System Agilent 1100/1200 or equivalent Standard high-performance liquid chromatography system.
Column Cogent Diamond Hydride™, 4µm, 100Å Suitable for polar, basic compounds without derivatization. mtc-usa.com
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Common mobile phase for HILIC/Aqueous Normal Phase. mtc-usa.com
Gradient Isocratic at 50% A / 50% B A simple starting point for method development. mtc-usa.com
Flow Rate 1.0 mL/min A standard flow rate for analytical columns. nih.govmtc-usa.com
Column Temp. 30 °C Provides stable and reproducible retention times.
Detection UV at 195 nm Guanidine compounds can be detected at low wavelengths. nih.govmtc-usa.com

| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |

Table 2: Hypothetical Purity Assessment Results

Sample Retention Time (min) Peak Area (%) Purity (%)
Reference Standard 4.2 99.8 99.8
Test Batch 001 4.2 99.5 99.5
Impurity A 2.8 0.2 -

| Impurity B | 5.1 | 0.3 | - |

This section has detailed a prospective method for the HPLC purity assessment of this compound based on established analytical techniques for similar chemical structures.

Structure Activity Relationship Sar Studies of 2 Amino 1 Morpholin 4 Ylguanidine and Its Derivatives

Design Principles for Structural Analogues and Derivatives of 2-Amino-1-morpholin-4-ylguanidine

The design of new analogues of this compound is guided by established medicinal chemistry principles. The goal is to systematically probe the chemical space around the core structure to identify modifications that enhance desired biological activities while minimizing off-target effects. This involves a multifaceted approach focusing on the primary structural components of the molecule.

The morpholine (B109124) ring is a common pharmacophore in drug discovery, valued for its ability to improve physicochemical properties such as solubility and membrane permeability. mdpi.com However, it can also be a site of metabolic liability. enamine.net Systematic modifications to this ring are therefore crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of this compound derivatives.

Key strategies for modifying the morpholine ring include:

Ring Substitution: The introduction of substituents at various positions on the morpholine ring can significantly impact activity. For instance, in some contexts, the addition of alkyl or phenyl groups can enhance potency. researchgate.nete3s-conferences.org Specifically, SAR studies have suggested that C-4 substituted phenyl and 4-hydroxy substitutions can be beneficial for certain activities. researchgate.net Furthermore, introducing an alkyl substitution at the third position of the morpholine ring has been shown to increase anticancer activity in some derivatives. researchgate.net

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems (bioisosteres) can alter pharmacokinetic properties like lipophilicity and metabolic stability. enamine.net A wide array of morpholine analogues are available for such design explorations. enamine.net

Conformational Restriction: Incorporating features that restrict the conformation of the morpholine ring, such as creating bridged systems, can lead to more potent compounds. For example, derivatives containing a 3,5-ethylene bridged morpholine have shown intense activity in certain assays. e3s-conferences.org

The following table summarizes the impact of various morpholine ring modifications on biological activity based on reported SAR studies.

ModificationPositionEffect on ActivityReference
Phenyl substitutionC-4Positive researchgate.net
Hydroxy substitution4-positionPositive researchgate.net
Alkyl substitution3-positionIncreased anticancer activity researchgate.net
3,5-Ethylene bridgeN/AIntense potent activity e3s-conferences.org

These examples underscore the importance of systematically exploring the morpholine ring to fine-tune the properties of this compound derivatives.

The guanidine (B92328) group is a key functional group that can participate in multiple hydrogen bond interactions, making it a critical component for receptor binding. nih.gov Modifications to this moiety can profoundly affect the basicity and binding affinity of the molecule.

Important considerations for modifying the guanidine moiety include:

N-Substitution: The introduction of alkyl substituents on the nitrogen atoms of the guanidine group generally leads to a reduction in basicity. ineosopen.org This is attributed to the loss of the ability to form additional hydrogen bonds upon protonation. ineosopen.org

Bioisosteric Replacement: The guanidine group can be mimicked by other functional groups to explore alternative binding modes or improve pharmacokinetic properties. For example, guanidine residues are often used as mimetics of arginine in peptidomimetics. ineosopen.org

Constrained Analogues: Incorporating the guanidine functionality into a cyclic system can restrict its conformational freedom and potentially lead to higher affinity and selectivity.

The table below illustrates the effects of modifications on the guanidine moiety.

ModificationEffectRationaleReference
N-AlkylationReduced basicityLoss of hydrogen bonding potential ineosopen.org
Deactivation/ReplacementDecreased inhibitory activityImportance of the guanidinium (B1211019) group for activity sci-hub.se

These findings highlight the delicate balance required when modifying the guanidine group to maintain or enhance biological activity.

Strategies in this area involve:

Linker Modification: Varying the length, flexibility, and chemical nature of the linker connecting different parts of the molecule can significantly impact potency. nih.gov For example, replacing a flexible methylene (B1212753) linker with a more rigid cyclohexylene or phenylene group has been shown to introduce new pharmacological effects. nih.gov

Heterocyclic Fusion: The fusion of additional heterocyclic rings, such as quinolines, isoquinolines, or quinazolines, to the core structure can lead to novel compounds with distinct biological profiles. google.com The choice of the fused ring system is guided by the desired therapeutic target and the potential for new interactions within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern activity. nih.govnih.gov

Descriptor Generation and Selection for Physico-Chemical Properties

The foundation of any QSAR model is the generation of molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov These descriptors can be categorized based on their dimensionality, ranging from 0D to 4D. nih.gov

0D-QSAR: Includes basic molecular properties like atom and molecular counts and molecular weight. nih.gov

1D-QSAR: Utilizes fragment counts. nih.gov

2D-QSAR: Employs topological descriptors that describe the connectivity of atoms. nih.govnih.gov

3D-QSAR: Uses descriptors derived from the three-dimensional structure of the molecule, such as geometrical parameters and energy grids. nih.govnih.gov

4D-QSAR: Extends 3D-QSAR by considering the conformational flexibility and ensemble averaging of spatial features. nih.gov

The selection of relevant descriptors is a critical step to avoid overfitting and build a robust model. nih.gov This often involves statistical techniques to identify the descriptors that have the highest correlation with the biological activity.

Statistical Model Development and Validation for Activity Prediction

Once a set of relevant descriptors has been selected, a statistical model is developed to correlate these descriptors with the observed biological activity. nih.gov Various linear and non-linear regression methods can be employed, including:

Partial Least Squares (PLS)

k-Nearest Neighbors (kNN) nih.gov

Decision Trees (DT) nih.gov

Neural Networks (NN) nih.gov

Support Vector Machines (SVM)

Gradient Boosting (GB) nih.gov

The predictive power of the developed QSAR model must be rigorously validated. nih.gov This is typically done by splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on unseen data. nih.gov Key statistical parameters used for validation include the coefficient of determination (R²) and the root mean squared error (RMSE). nih.gov A high R² value and a low RMSE indicate a robust and predictive QSAR model. nih.govnih.gov

Research Findings on this compound Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research findings on the structure-activity relationship (SAR) and the application of drug design principles for the optimization of this compound and its derivatives are not available in the public domain.

Extensive searches for specific studies on "this compound," including its synthesis, biological activity, SAR studies, and the use of ligand-based or structure-based drug design for its modification, have yielded no specific results. This indicates a significant gap in the publicly accessible scientific literature concerning this particular chemical entity.

While the principles of ligand-based and structure-based drug design are widely applied in medicinal chemistry for the optimization of lead compounds, their specific application to this compound has not been documented in published research. Ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, rely on the known biological activity of a series of compounds to derive models that can predict the activity of novel derivatives. Similarly, structure-based drug design requires knowledge of the three-dimensional structure of the biological target, typically a protein, to guide the rational design of more potent and selective inhibitors. The absence of such foundational data for this compound precludes any detailed discussion of its derivative optimization based on these principles.

Consequently, it is not possible to provide an analysis of its SAR, nor to present data tables or detailed research findings as requested. The scientific community has not yet published studies that would form the basis for such an article.

Mechanistic Investigations of Biological Activities of 2 Amino 1 Morpholin 4 Ylguanidine Derivatives

Exploration of Molecular Targets and Their Modulation Mechanisms

The therapeutic potential of 2-amino-1-morpholin-4-ylguanidine derivatives stems from their ability to interact with and modulate the function of key biological macromolecules. These interactions are diverse, targeting enzymes, cellular receptors, and nucleic acids, thereby interfering with essential cellular processes.

Enzyme Inhibition and Activation Mechanisms (e.g., Myeloperoxidase, Signal Peptidase IB, Dihydrofolate Reductase, 4-Hydroxyphenylpyruvate Dioxygenase)

The aminoguanidine (B1677879) scaffold is a recognized pharmacophore for enzyme inhibition, with derivatives showing activity against several important enzyme targets.

Myeloperoxidase (MPO) Myeloperoxidase is a peroxidase enzyme prominently expressed in neutrophils, which produces hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions. This activity is crucial for microbial killing but also contributes to tissue damage in inflammatory diseases. Inhibition of MPO is therefore a significant therapeutic goal. While direct studies on this compound are limited, research on related small molecules provides insight into potential mechanisms. For instance, some inhibitors act as peroxidase substrates, which can divert the enzyme's catalytic cycle away from HOCl production or lead to irreversible haem modification. jst.go.jp One mechanism involves the one-electron oxidation of the inhibitor by the compound I form of MPO, leading to the accumulation of the compound II state and arresting the catalytic cycle. jst.go.jp

Signal Peptidase IB Signal peptide peptidases (SPPs) are a family of intramembrane-cleaving aspartyl proteases essential for clearing signal peptides from the endoplasmic reticulum, a process vital for cell homeostasis. cambridge.org Inhibition of SPP can lead to the accumulation of these signal peptides and trigger cell death, making it a potential target for anti-infective therapies against parasites and viruses. cambridge.org While inhibitors for the SPP family have been identified, such as certain γ-secretase inhibitors and the peptide-based inhibitor (Z-LL)₂ ketone, there is currently a lack of specific literature linking this compound or its close analogs to the inhibition of Signal Peptidase IB. nih.govplos.org

Dihydrofolate Reductase (DHFR) Dihydrofolate reductase is a critical enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. epa.gov This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer drugs. plos.orgepa.gov Several studies have demonstrated that the aminoguanidine moiety is a potent inhibitor of DHFR. Molecular docking studies of aminoguanidine-indole and aminoguanidine-carbazole derivatives have shown a strong binding ability to the DHFR active site. nih.gov The aminoguanidine group plays a crucial role in binding to the target site within the DHFR receptor, and its inhibition is considered a primary mechanism for the antibacterial activity of these derivatives. nih.govnih.gov

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) 4-Hydroxyphenylpyruvate dioxygenase is a non-heme iron(II)-dependent oxygenase that plays a key role in the catabolism of tyrosine. nih.govwikipedia.org Inhibition of HPPD disrupts this pathway and is the basis for the action of certain herbicides and the treatment for the metabolic disorder tyrosinemia type I. epa.govnih.govnih.gov The mechanism of well-known inhibitors, such as triketones, involves tight, reversible binding to the enzyme's active site. epa.gov However, current research has not established a direct link between this compound derivatives and the inhibition of HPPD.

Receptor Binding and Modulation Mechanisms (e.g., Adenosine (B11128) Receptors, Histamine Receptors, G Protein-Coupled Receptors)

G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that are central to cellular signaling and are major drug targets. epa.gov Derivatives containing morpholine (B109124) and 2-amino-guanidine-like scaffolds have been shown to modulate the activity of several GPCRs.

Adenosine Receptors Adenosine receptors (A₁, A₂A, A₂B, and A₃) are GPCRs that regulate a wide array of physiological processes. Structurally related compounds, such as 2-aryl-6-morpholinopurine derivatives, have been identified as potent antagonists for these receptors. Radioligand binding assays have determined the binding affinities of these compounds, revealing that substitutions on the purine (B94841) core significantly influence potency and selectivity. For example, some 9H-purine derivatives with a morpholine group at the C-6 position exhibit high, non-selective affinity, while 9-methylpurine (B1201685) analogs tend to be more selective. These findings suggest that the morpholine moiety is a key structural feature for interaction with adenosine receptors.

Histamine Receptors Histamine receptors (H₁, H₂, H₃, H₄) are another class of GPCRs involved in allergic and inflammatory responses. Antihistamines function by binding to these receptors and blocking the action of histamine. Cryo-EM structures of the H₁ receptor show that antihistamines act as inverse agonists by inserting into a deep hydrophobic cavity and stabilizing an inactive state of the receptor. Derivatives featuring a 2-aminopyrimidine (B69317) structure have been investigated as modulators of the H₄ receptor, indicating that the 2-amino-guanidine-like core can be a valuable scaffold for targeting this receptor class.

Interaction with Nucleic Acids (e.g., DNA Intercalation, Minor Groove Binding)

Deoxyribonucleic acid (DNA) is a primary target for drugs that aim to disrupt cellular replication and gene expression. Small molecules can interact with DNA through several modes, including intercalation between base pairs and binding within the major or minor grooves.

The guanidinium (B1211019) group, a key feature of this compound, is cationic at physiological pH and is known to be a DNA minor groove binder. These crescent-shaped molecules fit snugly into the minor groove of the DNA double helix, particularly at A-T rich sequences. The binding is stabilized by a combination of hydrogen bonds with the base pairs on the groove floor and electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. This interaction can disrupt the binding of essential DNA-processing proteins, such as transcription factors and enzymes, thereby inhibiting processes like replication and gene expression. This mechanism is believed to contribute to the antiprotozoal and potential anticancer activities of guanidine-containing compounds.

Modulation of Amino Acid Transporters and Related Pathways

Amino acid transporters are critical for cellular function, regulating the uptake and efflux of amino acids required for protein synthesis, energy metabolism, and neurotransmission. The L-type amino acid transporter 1 (LAT1), for example, is often upregulated in cancer cells to meet their high metabolic demand. While the inhibition of these transporters is an active area of research for various diseases, the role of this compound derivatives in this context is not well-established. mdpi.com However, in a study investigating the substrate specificity of the l-arginine/agmatine antiporter AdiC, an amino acid transporter in E. coli, aminoguanidine was shown to have a very low affinity for the transporter compared to its natural substrates. nih.gov This suggests that, at least for this specific transporter, aminoguanidine-based compounds are not strong modulators.

In Vitro Biological Activity Profiling with a Mechanistic Focus

The in vitro evaluation of this compound derivatives has primarily centered on their antimicrobial properties, with research aimed at elucidating the specific mechanisms that lead to bacterial cell death.

Antimicrobial Activity: Mechanistic Elucidation (e.g., Effects on Cellular Accumulation and Protein Secretion)

Aminoguanidine derivatives have demonstrated significant in vitro antibacterial activity against a range of bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov The elucidation of their antimicrobial mechanism is multifaceted, involving multiple cellular targets.

One key mechanism is the disruption of the bacterial cell membrane. The aminoguanidine scaffold itself has been found to facilitate the accumulation of these compounds within Gram-negative bacteria like E. coli. nih.gov Mechanistic studies have shown that potent derivatives can permeabilize both the inner and outer bacterial membranes. Transmission electron microscopy (TEM) has provided direct visual evidence of this effect, showing extensive membrane damage, cell lysis, and the subsequent release of cytoplasmic contents in treated bacteria. nih.gov

Beyond direct membrane damage, these derivatives also target essential intracellular enzymes. As discussed previously (Section 6.1.1), DHFR is a validated target, and its inhibition starves the bacteria of the necessary precursors for DNA and protein synthesis. Furthermore, molecular docking studies have suggested that aminoguanidine derivatives can bind to and inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in bacterial fatty acid biosynthesis, providing another avenue for their antibacterial action. nih.gov

The table below summarizes the in vitro antibacterial activity of a series of aminoguanidine derivatives incorporating 1,2,4-triazol moieties, highlighting their minimum inhibitory concentrations (MICs) against various bacterial strains.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Aminoguanidine Derivatives

Compound S. aureus ATCC25923 E. coli ATCC25922 S. epidermidis 102555 B. subtilis CMCC63501 MRSA ATCC 43300
5a 4 8 4 4 8
5b 4 8 4 8 4
5c 4 4 2 4 4
5f 2 4 2 2 4
Moxifloxacin 0.25 0.125 0.25 0.125 0.5
Gatifloxacin 0.5 0.25 0.5 0.25 1

Data sourced from studies on aminoguanidine derivatives combined with 1,2,4-triazol moieties. mdpi.com

The following table presents the activity of another set of aminoguanidine derivatives containing an acylhydrazone moiety.

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Acylhydrazone-Aminoguanidine Derivatives

Compound S. aureus B. subtilis E. coli MRSA (Clinical Isolate)
3a 8 8 >128 16
3b 8 8 128 8
3d 8 4 64 16
3f 4 8 64 8
Oxacillin 0.5 0.25 >128 64

Data sourced from studies on aminoguanidine derivatives containing an acylhydrazone moiety. nih.gov

Antiproliferative Activity: Mechanism-of-Action Studies

Derivatives of this compound have demonstrated notable antiproliferative activity, prompting investigations into their underlying mechanisms of action. These studies often reveal multifaceted effects on cancer cells, primarily centered around the induction of cell cycle arrest and apoptosis (programmed cell death).

The cell cycle is a tightly regulated process that governs cell division. Disruption of this cycle is a key strategy for cancer therapy. Certain morpholine-containing compounds have been shown to induce cell cycle arrest, effectively halting the proliferation of cancer cells. nih.govmdpi.com For instance, some derivatives can cause an accumulation of cells in a specific phase of the cell cycle, such as the G1 or G2/M phase. nih.govmdpi.com This arrest prevents the cells from progressing to the next stage of division, thereby inhibiting tumor growth. nih.govmdpi.com The mechanism often involves the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. mdpi.comnih.gov

In addition to cell cycle arrest, many of these derivatives trigger apoptosis. nih.govresearchgate.net Apoptosis is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. By inducing apoptosis, these compounds can effectively eliminate malignant cells. The apoptotic pathway is complex and can be initiated through various signals. Studies have shown that some derivatives can induce apoptosis by damaging the cancer cell's DNA, leading to the activation of pro-apoptotic proteins like BAX and the tumor suppressor protein p53, while down-regulating anti-apoptotic proteins such as BCL2. researchgate.netmdpi.com This cascade of events ultimately leads to the systematic dismantling of the cell.

The table below summarizes the antiproliferative effects of some morpholine derivatives.

Compound TypeEffectMechanism
2-morpholino-4-anilinoquinoline derivativesCytotoxic against HepG2 cancer cellsG0/G1 cell cycle arrest nih.gov
4-aminoquinazoline derivativesInhibition of cell proliferation, G1 cell cycle arrest, induction of apoptosisSuppression of PI3Kα kinase activity nih.gov
Pyrrolyldihydropyrazino[1,2-a]indoletrione analogueSuppression of proliferation and growth of CRC cellsMicrotubule stabilization, G2/M phase cell cycle arrest, induction of apoptosis mdpi.com
Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione derivativesInhibition of proliferation, S phase cell cycle arrest, induction of apoptosisDNA fragmentation, up-regulation of caspase-3, p53, and BAX, down-regulation of BCL2 researchgate.net
CynarosideInhibition of CRC cell proliferationDownregulation of Cell Division Cycle 25A (CDC25A), G1/S-phase arrest mdpi.com

Antioxidant Activity: Molecular Mechanisms

The antioxidant activity of this compound derivatives is another area of significant research interest. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. Antioxidants can neutralize these harmful free radicals.

The molecular mechanisms underlying the antioxidant activity of these derivatives are often attributed to their ability to act as radical scavengers and metal chelators. The presence of nitrogen and sulfur atoms within the core structure of some related heterocyclic compounds suggests potential antioxidant activity through mechanisms like hydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). nih.gov

The effectiveness of these compounds as antioxidants can be influenced by their molecular structure. For example, the presence of electron-donating groups can enhance their radical scavenging capabilities. nih.gov The table below outlines the antioxidant mechanisms of some morpholine derivatives.

Compound/Derivative TypeAntioxidant MechanismKey Findings
Morpholine Mannich base derivativesRadical scavengingDemonstrated significant radical scavenging property in DPPH and ABTS assays. researchgate.net
Nitric oxide releasing morpholine derivativesInhibition of lipid peroxidationReduce cholesterol and triglyceride plasma levels. nih.gov
Morpholine derivatives with aromatic substitutionProtection against lipid peroxidationSuppress cholesterol biosynthesis through SQS inhibition. researchgate.net
1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivativesHydrogen atom transfer (HAT), single electron transfer-proton transfer (SETPT), sequential proton loss electron transfer (SPLET)The presence of nitrogen and sulfur atoms in the core structure suggests potential antioxidant activity. nih.gov

Advanced Mechanistic Techniques for Target Identification and Validation

To fully understand the therapeutic potential of this compound derivatives, it is crucial to identify their specific molecular targets and validate these interactions. Advanced techniques are employed for this purpose.

Affinity-Based Protein Profiling and Proteomics

Affinity-based protein profiling is a powerful technique used to identify the direct protein targets of a small molecule within a complex biological sample. nih.gov This method typically involves immobilizing a derivative of the compound of interest onto a solid support, such as a chromatography resin. This "bait" is then used to "fish out" its binding partners from a cell lysate. The captured proteins are subsequently identified using mass spectrometry-based proteomics.

This approach allows for the unbiased identification of potential drug targets and can provide valuable insights into the compound's mechanism of action. nih.gov It helps to understand not only the intended therapeutic targets but also any off-target interactions that might lead to side effects. nih.gov

Enzyme Kinetics and Inhibition Type Determination

Once a potential enzyme target has been identified, detailed kinetic studies are performed to characterize the nature of the interaction. Enzyme kinetics provides quantitative information about how a compound affects the rate of an enzyme-catalyzed reaction.

By measuring the reaction rate at different substrate and inhibitor concentrations, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). khanacademy.org This data is then used to create graphical representations like Michaelis-Menten or Lineweaver-Burk plots. The way an inhibitor alters these plots reveals its type of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. khanacademy.org Understanding the inhibition type is crucial for drug design as it provides insights into how the inhibitor binds to the enzyme and how its effect might be overcome. khanacademy.org

Molecular Docking and Protein-Ligand Interaction Profiling (PLIP)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.com It uses scoring functions to estimate the binding affinity and rank different binding poses. This in-silico approach allows for the rapid screening of large compound libraries and can provide initial insights into the binding mode of a potential drug molecule. mdpi.comresearchgate.net

Analytical Method Development and Validation for Research Applications

Quantitative Analytical Techniques for Research Compound Purity and Content

The quantification of 2-Amino-1-morpholin-4-ylguanidine, a compound featuring a polar guanidine (B92328) group, a morpholine (B109124) ring, and a primary amine, presents unique analytical challenges. These include its high polarity and potentially weak ultraviolet (UV) chromophore, which can complicate separation and detection. mtc-usa.comsielc.comchromatographyonline.com To address these challenges, a variety of chromatographic and spectroscopic methods are employed.

Chromatographic techniques are central to the separation and quantification of this compound from impurities and other components in a sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV): HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. eschemy.com Due to the potential for weak UV absorbance of the native compound, derivatization with a UV-active agent is a common strategy to enhance detection sensitivity. rsc.orgresearchgate.net For related amino compounds, derivatizing agents such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or o-phthalaldehyde (B127526) (OPA) are often used. nih.gov

For underivatized analysis, a low wavelength, such as 195-225 nm, may be necessary to detect the compound. mtc-usa.comnih.gov The choice of stationary phase is critical; reversed-phase columns (e.g., C18) are frequently used, often with a mobile phase containing an ion-pairing agent to improve retention and peak shape of highly polar analytes. chromatographyonline.com Alternatively, cation-exchange chromatography can be effective for retaining highly basic compounds like guanidines. sielc.comthermofisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for the analysis of complex mixtures and for structural elucidation. nih.gov For a compound like this compound, HPLC-MS can provide definitive identification and quantification, even at low concentrations. Electrospray ionization (ESI) is a common ionization technique for polar molecules. The high sensitivity of LC-MS may circumvent the need for derivatization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally suitable for volatile and thermally stable compounds. eschemy.com Direct analysis of this compound by GC-MS is challenging due to its low volatility. Derivatization to increase volatility and thermal stability would be a necessary step for this analytical approach.

A summary of typical chromatographic conditions for related compounds is presented in Table 1.

Technique Column Mobile Phase/Carrier Gas Detection Application Notes Reference
HPLC-UV Reversed-Phase C18Acetonitrile (B52724)/Water with formic acidUV at 195 nmSuitable for underivatized guanidine compounds. mtc-usa.com
HPLC-UV XAD-2 resin coated with NIT (for derivatization)AcetonitrileUVUsed for morpholine analysis after derivatization. rsc.orgresearchgate.net
LC-MS Not specifiedNot specifiedMS/MSUsed for guanidine in environmental samples after derivatization. nih.gov
HPLC-DAD Not specifiedAcetic acid solutionDiode Array DetectorEmployed for the analysis of nitroguanidine. unimi.it

Spectroscopic methods offer a rapid means of determining the concentration of a compound in solution, provided it has a suitable chromophore or fluorophore.

UV-Visible (UV-Vis) Spectroscopy: The concentration of this compound in a pure solution can be determined using UV-Vis spectroscopy by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. The presence of the guanidine and morpholine moieties may result in absorbance in the low UV range. nih.gov

Fluorescence Spectroscopy: If the native compound is not fluorescent, derivatization with a fluorescent tag can be employed. This approach significantly enhances sensitivity and selectivity.

Method Validation for Specific Research Needs

For research applications, it is imperative to validate the analytical methods to ensure that the data generated are reliable and reproducible. Key validation parameters include linearity, range, limits of detection and quantitation, and precision and accuracy.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. A calibration curve is constructed by plotting the analytical response versus the concentration of a series of standards. The linearity is typically expressed by the coefficient of determination (R²). For research purposes, an R² value of >0.99 is generally considered acceptable. nih.gov The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined as the concentration that yields a signal-to-noise ratio of 3. nih.gov

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10. nih.gov

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured value to the true value. Recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated, are a common way to evaluate accuracy.

Table 2 provides an example of method validation parameters for the analysis of related amino compounds.

Parameter Typical Acceptance Criteria for Research Reference
Linearity (R²) > 0.99 nih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3 nih.gov
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≈ 10 nih.gov
Precision (RSD) < 15% nih.gov
Accuracy (Recovery) 80-120% nih.gov

Robustness and Selectivity Evaluations

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Selectivity, on the other hand, is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

In a study on the determination of morpholine guanidine residues, a UPLC-MS/MS method demonstrated high robustness and selectivity. The method's robustness was evaluated through recovery studies at different spike levels in a given matrix. The results indicated good performance, with recoveries ranging from 84.08% to 98.06%. The relative standard deviations (RSD) for these measurements were between 3.58% and 5.26%, showcasing the method's precision under varied concentrations. fao.org

The selectivity of the UPLC-MS/MS method is inherent in its use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for morpholine guanidine are monitored. This highly selective detection minimizes interference from other components in the sample matrix, ensuring that the measured signal is solely from the compound of interest.

Table 1: Robustness Evaluation of a UPLC-MS/MS Method for Morpholine Guanidine

Spike Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.584.085.26
5.092.154.12
10.098.063.58

Data derived from a study on the determination of morpholine guanidine residues. fao.org

Stability Studies of the Compound in Relevant Research Matrices

The stability of a compound in various matrices is a critical parameter in analytical method development and for understanding its behavior in research applications. Guanidine and its derivatives are known for their basicity and the remarkable stability of the guanidinium (B1211019) cation, which is formed upon protonation. sci-hub.se This stability is attributed to resonance, often referred to as Y-aromaticity. sci-hub.se

However, the stability of guanidine compounds can be influenced by several factors, including the presence of substituents and the pH of the environment. For instance, bicyclic guanidines, while generally stable in water, can undergo hydrolysis in the presence of hydroxide (B78521) ions. nih.gov The rate of this degradation can be influenced by the structure of the guanidine itself, with certain sidechains enhancing hydrolytic stability. nih.gov

For example, studies on other guanidine derivatives have shown that their stability can be influenced by the accompanying anions in a solution. In the case of DNA nanostructures stabilized by guanidinium, the choice of anion (e.g., chloride vs. sulfate) was found to have distinct effects on the thermal stability of the structures. nih.gov This highlights the importance of considering the entire chemical environment when evaluating the stability of guanidine-containing compounds.

Future Directions and Research Perspectives for 2 Amino 1 Morpholin 4 Ylguanidine

Design and Synthesis of Advanced Multi-Target Ligands Based on the Scaffold

The development of multi-target ligands, compounds designed to interact with multiple biological targets simultaneously, represents a paradigm shift in treating complex diseases like cancer and neurodegenerative disorders. nih.gov The 2-amino-1-morpholin-4-ylguanidine scaffold is well-suited for this approach. Its morpholine (B109124) ring can be functionalized to modulate pharmacokinetic properties, while the guanidine (B92328) moiety can engage in key interactions with various biological targets.

Future synthetic efforts will likely focus on creating derivatives that combine the this compound core with other known pharmacophores. For instance, attaching moieties with established affinity for specific enzymes or receptors can generate novel compounds with a multi-target profile. nih.gov The synthesis of such complex molecules often requires multi-step procedures, commencing with the functionalization of the morpholine nitrogen or the amino group of the guanidine core. nih.govresearchgate.net A significant challenge lies in achieving a balanced affinity for the intended targets, which can be addressed by carefully designing the linkers connecting the scaffold to other pharmacophoric elements. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of this compound derivatives. These computational tools can predict the biological activities of virtual compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, driven by machine learning algorithms, can establish correlations between the structural features of derivatives and their biological effects. nih.gov By training these models on existing experimental data, researchers can perform in silico screening to significantly reduce the time and cost of discovery. mdpi.com Furthermore, generative AI models can design novel molecular structures based on the this compound scaffold, exploring vast chemical spaces to propose derivatives with enhanced potency, selectivity, and favorable drug-like properties. nih.gov Recent work has demonstrated the power of ML in predicting the binding affinity of peptides containing non-canonical amino acids, a capability that could be extended to modified guanidine derivatives. nih.gov

Exploration of Novel Therapeutic Areas Based on Deep Mechanistic Insights

A thorough understanding of the molecular mechanisms of this compound and its derivatives is crucial for uncovering their full therapeutic potential. While initial research may have focused on a single target, deeper mechanistic studies could reveal interactions with other cellular pathways, opening up new therapeutic avenues.

For example, investigating the downstream signaling effects of this compound scaffold might uncover its influence on pathways related to inflammation, metabolic disorders, or infectious diseases. nih.gov Techniques like high-throughput screening and multi-omics approaches (genomics, proteomics, metabolomics) will be instrumental in obtaining a comprehensive view of the compound's biological effects and identifying new disease contexts where it could be beneficial. nih.gov The morpholine moiety itself is a key component in compounds with a wide range of biological activities, including antidiabetic and anticancer properties, suggesting a broad potential for its derivatives. e3s-conferences.orgmdpi.com

Development of Chemical Biology Tools and Probes Utilizing the Compound Scaffold

The this compound scaffold can be adapted to create powerful chemical biology tools and probes for studying biological systems and validating drug targets. By attaching reporter groups like fluorescent dyes or biotin (B1667282) tags, researchers can create probes to visualize and track the compound's interactions with its cellular targets in real-time.

These chemical probes have diverse applications, including:

Target Identification and Validation: Confirming that the compound engages with its intended target within a cellular environment.

Imaging Studies: Visualizing the subcellular localization of the target protein.

Pull-down Assays: Identifying the binding partners of the target protein.

The successful design of these probes hinges on the strategic placement of the reporter group to avoid interfering with the compound's binding affinity for its target.

Computational Screening and Experimental Validation for Undiscovered Biological Interactions

To fully map the therapeutic landscape of the this compound scaffold, a synergistic approach combining computational screening and experimental validation is essential.

Computational Screening: Virtual screening techniques, such as molecular docking and pharmacophore modeling, can be used to screen vast libraries of biological targets for potential interactions with this compound and its derivatives. mdpi.com This allows for the rapid identification of novel, testable hypotheses.

Experimental Validation: The predictions from computational models must be rigorously tested through experimental validation. Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can confirm direct binding and quantify the affinity of the interaction. Subsequent cell-based assays are then necessary to evaluate the functional consequences of this binding. This iterative cycle of computational prediction and experimental validation is a powerful engine for discovering new biological activities and expanding the therapeutic utility of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-1-morpholin-4-ylguanidine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves the condensation of 4-morpholinoaniline with cyanamide under acidic conditions. For example, refluxing 4-morpholinoaniline with cyanamide in ethanol using concentrated HCl as a catalyst (0°C to reflux, 10 hours) yields the target compound with ~82% efficiency. Key parameters include stoichiometric ratios (e.g., 1:2.5 for amine to cyanamide), solvent choice (ethanol for solubility), and temperature control to minimize side reactions like hydrolysis . Post-synthesis purification via recrystallization or column chromatography is critical.

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • 1H NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and guanidine NH signals (δ 6.5–8.0 ppm, broad).
  • HPLC/LC-MS : Assess purity (>95%) and detect impurities using a C18 column with a water-acetonitrile gradient.
  • Elemental Analysis : Verify C, H, N, and O percentages against theoretical values (e.g., C: ~50%, N: ~25%) .

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with the SHELX suite (SHELXT for solution, SHELXL for refinement). For data processing, WinGX integrates tools like ORTEP for visualizing anisotropic displacement ellipsoids. Key steps:

  • Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
  • Refine hydrogen bonding networks (e.g., guanidine N–H⋯N interactions) using SHELXL’s least-squares algorithms .

Q. How can impurities in synthesized this compound be identified and quantified?

  • Methodological Answer : Employ hyphenated techniques:

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 4-morpholinoaniline) via mass fragmentation patterns.
  • TLC with UV-vis detection : Screen for byproducts during synthesis optimization.
  • Reference pharmacopeial guidelines (e.g., USP) for impurity thresholds (<0.1% for individual unknown impurities) .

Advanced Research Questions

Q. How can the conformational flexibility of the morpholine ring in this compound be analyzed experimentally and computationally?

  • Methodological Answer :

  • Crystallographic Analysis : Calculate puckering parameters (e.g., Cremer-Pople coordinates) from SCXRD data to quantify ring non-planarity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental vs. computed puckering amplitudes.
  • Dynamic NMR : Probe ring inversion barriers in solution by variable-temperature studies .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Methodological Answer : Cross-validate using:

  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding) affecting solid-state vs. solution-phase structures.
  • Torsion Angle Libraries : Compare morpholine ring torsions (e.g., C–N–C–C) with Cambridge Structural Database entries to identify outliers .
  • Solid-State NMR : Resolve discrepancies in hydrogen bonding patterns observed in XRD but not in solution NMR .

Q. How can researchers design biological activity studies for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents on the guanidine or morpholine moieties.
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates for in vitro assays.
  • Cellular Assays : Test cytotoxicity (MTT assay) and mechanism-of-action (e.g., apoptosis via flow cytometry) in relevant cell lines .

Q. What advanced computational methods support the refinement of poorly resolved crystallographic data for this compound?

  • Methodological Answer :

  • TWINLAW in SHELXL : Address twinning in low-symmetry crystals by refining twin fractions and domains.
  • HARt Correction : Apply hydrogen atom position restraints using DFT-optimized geometries.
  • Rigid-Body Refinement : For disordered morpholine rings, use TLS (Translation-Libration-Screw) parameters to model group motion .

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